Product packaging for Cbz-3-Fluoro-D-Phenylalanine(Cat. No.:CAS No. 49759-66-2)

Cbz-3-Fluoro-D-Phenylalanine

Cat. No.: B8821575
CAS No.: 49759-66-2
M. Wt: 317.31 g/mol
InChI Key: PTHVXSGNDJTPEX-OAHLLOKOSA-N
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Description

Significance of Fluorination in Amino Acid and Peptide Design

The substitution of hydrogen with fluorine, its closest-sized mimic, instigates significant changes in the electronic properties of a molecule due to fluorine's high electronegativity. nih.govbeilstein-journals.org This modification is not merely an isosteric replacement but a strategic alteration that can profoundly influence a range of molecular attributes. In medicinal chemistry, introducing fluorine or fluorinated groups can alter the activity, selectivity, and pharmacokinetic properties of a parent molecule.

Key advantages conferred by fluorination in amino acid and peptide design include:

Enhanced Stability: Fluorination can increase the thermal and chemical stability of peptides. acs.org The strong carbon-fluorine bond enhances resistance to metabolic degradation by proteases, a critical hurdle for peptide-based drugs. acs.orgnih.govspringernature.com

Modulation of Physicochemical Properties: The introduction of fluorine can modulate acidity, basicity, hydrophobicity, and molecular conformation. nih.govbeilstein-journals.org This allows for the precise tuning of a peptide's properties to improve aspects like membrane permeability and bioavailability. nih.govnih.gov

Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrophobic and van der Waals forces, potentially enhancing the binding of a peptide to its biological target. nih.gov

Probes for Structural and Functional Studies: Fluorinated amino acids serve as valuable probes in biochemical and biophysical studies. The presence of the ¹⁹F nucleus allows for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy to investigate protein structure, folding, dynamics, and interactions without significantly perturbing the native conformation. nih.govnih.gov Furthermore, the use of the ¹⁸F isotope is central to Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. nih.govnih.gov

The incorporation of fluorinated phenylalanines, in particular, has been a major focus, leading to the development of enzyme inhibitors and therapeutic agents with improved stability and function. nih.govbeilstein-journals.org

Overview of Non-Natural Amino Acid Research Context

Non-natural amino acids (nnAAs), also known as non-proteinogenic or non-canonical amino acids, are those not found among the 20 standard amino acids that are genetically coded for protein synthesis in living organisms. bitesizebio.comrsc.org While some nnAAs exist in nature, the majority are produced through chemical synthesis. bitesizebio.com The ability to incorporate these synthetic building blocks into peptides and proteins has revolutionized protein engineering and drug discovery. rsc.orgportlandpress.com

The research context for nnAAs is broad and impactful, driven by the desire to expand the chemical diversity and functionality of proteins beyond what is offered by the natural amino acid repertoire. portlandpress.com Key research areas include:

Protein Engineering: By introducing nnAAs, scientists can create proteins with novel or enhanced properties, such as increased stability, altered enzymatic activity, or unique functionalities. bitesizebio.comrsc.org Phenylalanine derivatives, for example, are widely used in enzyme engineering to improve catalytic properties. nih.gov

Drug Discovery: Non-natural amino acids are fundamental in designing peptidomimetics and therapeutic peptides with improved pharmacological profiles, including enhanced resistance to enzymatic breakdown and better target specificity. bitesizebio.comfrontiersin.org

Probing Biological Systems: The unique chemical handles offered by nnAAs—such as photoreactive groups, fluorescent tags, or heavy atoms—make them invaluable tools for studying protein-protein interactions, protein function, and cellular processes. bitesizebio.comrsc.org

Genetic Code Expansion: A significant breakthrough in this field is the development of methods to expand the genetic code, allowing for the site-specific incorporation of nnAAs into proteins during ribosomal synthesis in vivo. portlandpress.comnih.gov This technique provides precise control over the placement of the nnAA, opening up new avenues for creating novel biomaterials and therapeutic proteins. portlandpress.com

The study of specific nnAAs like Cbz-3-Fluoro-D-Phenylalanine is situated within this exciting and rapidly advancing field, contributing to the expanding toolkit available to chemists and biologists for molecular design and engineering.

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

PropertyValue (this compound)Value (Related Compounds)Reference Compound
Molecular Formula C₁₇H₁₆FNO₄C₁₇H₁₆FNO₄Cbz-L-3-Fluorophenylalanine echemi.com
Molecular Weight 317.31 g/mol 317.32 g/mol Cbz-L-3-Fluorophenylalanine echemi.com
Appearance White to light yellow/orange fluffy powderWhite PowderCbz-D-4-Fluorophenylalanine lookchem.comguidechem.com
CAS Number 49759-66-2404-32-0Cbz-4-Fluoro-D-Phenylalanine lookchem.comlookchem.com
LogP Data not available3.13870Cbz-4-Fluoro-D-Phenylalanine lookchem.com
Polar Surface Area (PSA) Data not available75.63 ŲCbz-4-Fluoro-D-Phenylalanine lookchem.com

Note: Experimental data for this compound is limited. Values from closely related isomers are provided for context.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49759-66-2

Molecular Formula

C17H16FNO4

Molecular Weight

317.31 g/mol

IUPAC Name

(2R)-3-(3-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H16FNO4/c18-14-8-4-7-13(9-14)10-15(16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1

InChI Key

PTHVXSGNDJTPEX-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC(=CC=C2)F)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the characterization of fluorinated compounds. The unique properties of the fluorine-19 (¹⁹F) nucleus make it an exceptional probe for investigating molecular structure and dynamics.

Applications of ¹⁹F NMR in Probing Molecular Environments

The ¹⁹F nucleus possesses several advantages for NMR studies, including 100% natural abundance and a high gyromagnetic ratio, leading to a signal sensitivity that is 83% of that of protons. biophysics.orgichorlifesciences.com A key feature of ¹⁹F NMR is the exquisite sensitivity of its chemical shifts to the local environment. nih.govacs.org This sensitivity arises because the fluorine nucleus is surrounded by nine electrons, compared to the single electron for a hydrogen nucleus, resulting in a much larger chemical shift range (up to 400 ppm) than for ¹H NMR (up to 13 ppm). nih.gov Consequently, even subtle changes in the molecular surroundings of the fluorine atom can lead to significant and measurable changes in the ¹⁹F NMR spectrum. biophysics.orgbeilstein-journals.org

In the context of Cbz-3-Fluoro-D-phenylalanine incorporated into peptides or interacting with proteins, ¹⁹F NMR can serve as a highly effective probe. acs.orgresearchgate.net The chemical shift of the fluorine atom on the phenyl ring is influenced by various non-covalent interactions, including van der Waals forces and electrostatic fields. nih.gov These interactions are dominant in determining the environmental ¹⁹F chemical shifts within a protein. nih.gov For instance, the degree of burial of the fluorinated residue within a protein's hydrophobic core can be correlated with changes in the ¹⁹F chemical shift. nih.gov

Furthermore, ¹⁹F NMR is particularly useful for studying conformational changes in proteins and peptides upon ligand binding or other interactions. nih.govnih.gov The introduction of a 3-fluorophenylalanine residue allows researchers to monitor specific regions of a biomolecule without the spectral overlap often encountered in ¹H NMR. biophysics.orgnih.gov For example, studies on calmodulin enriched with 3-fluorophenylalanine (3-FPhe) have successfully resolved and assigned signals for each of the eight 3-FPhe residues, enabling the detailed mapping of heat-induced denaturation and the identification of transient intermediate structures. beilstein-journals.org The NMR data also provided insights into the rapid ring-flipping dynamics of the 3-FPhe side chains within the protein's hydrophobic interior. beilstein-journals.org

The table below illustrates the typical range of ¹⁹F chemical shifts observed for fluorinated amino acids in different environments, highlighting the sensitivity of this technique.

Fluorinated Amino AcidEnvironmentTypical ¹⁹F Chemical Shift Range (ppm)
3-FluorophenylalanineUnfolded PeptideNarrow range around a central value
3-FluorophenylalanineFolded Protein (Buried)Significant downfield or upfield shifts
3-FluorophenylalanineProtein-Ligand ComplexSpecific shifts indicative of binding
4-FluorophenylalanineAqueous SolutionReference chemical shift
5-FluorotryptophanMembrane-Bound PeptideShifts indicating lipid interaction

This table provides illustrative data based on typical findings in the field and is not specific to this compound.

Structural and Conformational Analysis by NMR

NMR spectroscopy, including both ¹H, ¹³C, and ¹⁹F NMR, is a cornerstone for the complete structural and conformational analysis of molecules like this compound and peptides containing this amino acid. nih.govacs.org Two-dimensional (2D) NMR techniques are employed for the unambiguous assignment of all proton and carbon signals within the molecule. nih.gov For fluorinated dipeptides, techniques like HSQC (Heteronuclear Single Quantum Coherence) are used to assign aliphatic and aromatic carbons. nih.gov

The carboxybenzyl (Cbz) protecting group plays a significant role in the conformational preferences of the amino acid. NMR studies can elucidate the geometry of the molecule, such as the trans amide bond conformation and intramolecular hydrogen bonding patterns. nih.govacs.org For instance, in diphenylalanine derivatives, intramolecular hydrogen bonding between the ammonium (B1175870) group and the amide carbonyl restricts the H₃N⁺–CH–C(O) geometry. nih.gov

Conformational analysis is further aided by measuring nuclear Overhauser effects (NOEs), which provide information about through-space distances between protons, and by analyzing coupling constants (J-values). researchgate.net For example, the Karplus relationship, which correlates the three-bond J-coupling constant to the dihedral angle, can be used to deduce information about the rotational profile of the molecule. nih.gov However, in some cases, the calculated J-values for different stable conformers may fall within a narrow range, making it difficult to distinguish between them based on this parameter alone. acs.org

Computational modeling, in conjunction with NMR data, provides a more comprehensive understanding of the conformational landscape. nih.gov By calculating the rotational profiles and relative stabilities of different conformers, researchers can identify the most probable structures in solution. nih.gov These studies have shown that for fluorinated diphenylalanines, specific hydration can significantly influence conformer stability. nih.gov

Other Advanced Spectroscopic Techniques for Biomolecular Studies

Beyond NMR, a suite of other spectroscopic methods provides complementary information on the structure and environment of biomolecules incorporating this compound.

Fluorescence Spectroscopy and Fluorescent Probes

While phenylalanine itself has weak fluorescence, the introduction of a fluorine atom can modulate the photophysical properties of amino acids. wm.edu More significantly, fluorinated amino acids can be part of larger systems that act as fluorescent probes. researchgate.net The Cbz group itself is not inherently fluorescent, but its presence can influence the electronic environment of a nearby fluorophore. nih.govacs.orgnih.gov

The primary application of fluorescence in this context is often through the use of fluorinated amino acids as probes to report on their local environment within a peptide or protein. nih.gov The sensitivity of the fluorine atom to its surroundings can affect the fluorescence of a nearby chromophore. Changes in the polarity of the environment, the formation of hydrogen bonds, or steric hindrance can lead to shifts in the emission wavelength (solvatochromism), changes in fluorescence intensity, or variations in fluorescence lifetime. acs.org

For instance, studies have incorporated fluorinated tyrosine residues into Green Fluorescent Protein (GFP), altering its fluorescence spectrum and pKa. wm.edu Similarly, unnatural amino acids with conjugated side chains have been developed that exhibit strong, environment-sensitive fluorescence. acs.org While this compound is not a classic fluorescent probe itself, its incorporation into a peptide alongside a fluorescent reporter group can provide detailed information about structural changes. The fluorinated residue can perturb the local environment, and this perturbation can be detected by the change in the fluorescent signal of the reporter.

The following table summarizes the photophysical properties of some fluorescent amino acid analogues, illustrating the principles that could be applied in studies involving this compound.

Fluorescent Amino Acid DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)Key Feature
Thiazoloindole α-Amino Acid (11d)3734970.78Bright blue-green fluorescence. nih.gov
Thiazoloindole α-Amino Acid (11f)3594530.92High quantum yield. nih.gov
β-Pyridyl α-Amino Acid (5a)~3044450.13Large Stokes shift, viscosity-sensitive. acs.orgnih.gov
β-Pyridyl α-Amino Acid (5b)~2883570.20Strong fluorescence. acs.orgnih.gov

This table presents data for model fluorescent amino acids to illustrate the concept and is not directly representative of this compound.

Vibrational Spectroscopy (e.g., ATR-IR) for Structural Insights

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy using the attenuated total reflection (ATR) technique, is a valuable method for obtaining structural information about peptides and protected amino acids like this compound. rsc.orgbeilstein-journals.orgchemrxiv.orgacs.org ATR-IR is well-suited for analyzing solid or solution samples and provides characteristic vibrational frequencies for different functional groups within the molecule. frontiersin.orgspectroscopyonline.com

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts. These include:

N-H stretching: From the amide group in the Cbz protector.

C=O stretching: From both the carbamate (B1207046) group of the Cbz protector and the carboxylic acid.

C-F stretching: A characteristic band for the fluoro-substituted phenyl ring.

Aromatic C-H and C=C stretching: From the phenyl rings of both the phenylalanine residue and the benzyl (B1604629) group of the Cbz protector.

The precise frequencies of these vibrations are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.govmpg.de For example, gas-phase IR spectroscopy combined with computational methods has been used to study intramolecular hydrogen bonds in fluorinated phenylalanine derivatives, revealing evidence for close NH⁺···F interactions. mpg.de Cryogenic IR spectroscopy can provide high-resolution spectra, allowing for the differentiation of various conformers that might be indistinguishable in broader room-temperature spectra. mpg.de

In studies of peptides, the amide I (mainly C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly informative about the secondary structure (e.g., α-helix, β-sheet). The presence of the Cbz group introduces its own characteristic bands, which can be identified and distinguished from the peptide backbone signals. nih.govrsc.org

A summary of typical IR absorption frequencies for functional groups present in this compound is provided below.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Amide)Stretching3400 - 3200
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Carboxylic Acid)Stretching1725 - 1700
C=O (Carbamate - Cbz)Stretching1700 - 1670
C=C (Aromatic)Stretching1600 - 1450
C-F (Aryl Fluoride)Stretching1250 - 1100

This table provides general frequency ranges. Specific values for this compound would require experimental measurement.

Applications of Cbz 3 Fluoro D Phenylalanine in Biochemical and Chemical Biology Research

Incorporation into Peptides and Proteins

The process of integrating non-canonical amino acids like 3-Fluoro-D-phenylalanine into polypeptide chains is a cornerstone of modern chemical biology and protein engineering. fu-berlin.de The Cbz-protected form, Cbz-3-Fluoro-D-phenylalanine, is particularly useful for solution-phase synthesis and can be adapted for solid-phase peptide synthesis (SPPS), the most common method for creating synthetic peptides. nih.govnih.gov

Site-specific mutagenesis is a technique used to create targeted changes in a DNA sequence, resulting in specific alterations in the corresponding protein. neb.com While traditionally this involves substituting one canonical amino acid for another, advancements have enabled the incorporation of non-canonical amino acids (ncAAs) at precise locations within a protein's sequence. acs.orgblackwellpublishing.com This allows for the introduction of novel chemical functionalities, such as the fluorine atom in 3-Fluoro-D-phenylalanine.

The process often involves engineered tRNA synthetase/tRNA pairs that recognize the non-canonical amino acid and incorporate it into a growing polypeptide chain during ribosomal protein synthesis. nih.gov This enables the production of proteins with a single or multiple fluorinated residues at desired positions, providing powerful tools for biochemical and biophysical studies. acs.org

For the synthesis of larger proteins containing non-canonical amino acids, chemical ligation strategies are often employed. fu-berlin.de These methods involve the joining of two or more unprotected peptide fragments. Native Chemical Ligation (NCL) is a prominent example, where a peptide with a C-terminal thioester reacts with another peptide containing an N-terminal cysteine residue to form a native peptide bond.

The incorporation of building blocks like this compound occurs during the synthesis of the peptide fragments, typically via SPPS. nih.govresearchgate.net Once the protected amino acid is incorporated into the fragment and the protecting groups are removed, the fragment can be used in a ligation reaction. The presence of the fluorinated residue does not typically interfere with the ligation chemistry itself. This combination of SPPS and chemical ligation allows for the creation of large, semi-synthetic proteins with site-specifically installed fluorinated amino acids, which would be difficult to produce by purely biological or chemical methods alone. fu-berlin.depnas.org

Modulation of Peptide and Protein Properties

The introduction of a fluorine atom into the side chain of phenylalanine can dramatically alter the physicochemical properties of the resulting peptide or protein. beilstein-journals.orgrsc.org These changes stem from fluorine's unique characteristics, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. beilstein-journals.org

Fluorine's strong electronegativity can influence the local electronic environment and induce specific conformational preferences in the peptide backbone. mdpi.comresearchgate.net The introduction of fluorinated amino acids can stabilize secondary structures like α-helices and β-sheets. nih.govacs.org This stabilization is often attributed to the "fluorous effect," where fluorinated side chains tend to segregate from both aqueous and hydrocarbon environments, promoting self-assembly and ordered structures. pnas.orgnih.gov

In the context of 3-Fluoro-D-phenylalanine, the fluorine atom on the phenyl ring can influence the rotational barrier of the chi (χ) angles of the side chain and affect the cis/trans isomerization of preceding proline residues. researchgate.net Studies have shown that fluorination can enhance the thermal stability of proteins by increasing the hydrophobicity of the core and improving packing interactions. pnas.org Even a single fluorine substitution can have a measurable impact on a protein's melting temperature and resistance to chemical denaturants.

Table 1: Impact of Fluorination on Peptide/Protein Structural Properties

Property Observation with Fluorinated Phenylalanine Potential Reason
Secondary Structure Enhanced stability of α-helices and β-sheets. nih.govacs.org Increased hydrophobicity and the fluorous effect promoting segregation and ordered packing. pnas.orgnih.gov
Conformational Preference Influences side-chain rotamer populations and can affect proline cis/trans isomerization. researchgate.net Electronic effects of the highly electronegative fluorine atom altering local stereoelectronics. mdpi.comresearchgate.net

| Thermal Stability | Increased melting temperature (Tm) and resistance to denaturation. pnas.org | Favorable packing of fluorinated side chains within the hydrophobic core. pnas.orgd-nb.info |

The substitution of hydrogen with fluorine significantly increases the hydrophobicity of the amino acid side chain. mdpi.com This increased hydrophobicity can strengthen the driving force for protein folding and enhance the binding affinity of peptides to hydrophobic pockets on target proteins. nih.govpnas.org

Furthermore, the carbon-fluorine bond introduces a dipole moment, enabling unique intermolecular interactions that are not possible with the native phenylalanine. nih.goviris-biotech.de These include dipole-dipole interactions and potentially weak hydrogen bonds with backbone amides (C-F···H-N). The fluorinated phenyl ring also has an altered quadrupole moment compared to a standard phenyl ring, which can change its π-π stacking and cation-π interactions with other aromatic residues or charged groups. acs.orgrsc.org These subtle yet significant changes in non-covalent interactions can be exploited to enhance ligand-receptor binding affinity and specificity. nih.govlambris.com

Table 2: Changes in Intermolecular Forces with 3-Fluoro-D-Phenylalanine

Interaction Type Influence of Fluorination Consequence
Hydrophobic Interactions Increased hydrophobicity of the phenyl ring. mdpi.com Stronger association with nonpolar binding sites; enhanced protein folding/stability. pnas.org
π-π Stacking Altered quadrupole moment of the aromatic ring. acs.orgrsc.org Modulation of stacking geometry and energy, affecting protein structure and self-assembly. rsc.orgmdpi.com

| Dipolar Interactions | Introduction of a strong C-F bond dipole. nih.goviris-biotech.de | Potential for novel, favorable interactions within a protein's binding pocket, enhancing affinity. nih.gov |

A significant advantage of incorporating fluorinated amino acids, particularly D-amino acids, into peptides is the enhanced resistance to enzymatic degradation. fu-berlin.deuj.edu.pl Proteases, the enzymes that break down proteins and peptides, have active sites that are stereospecific and optimized for recognizing L-amino acids. The presence of a D-amino acid like 3-Fluoro-D-phenylalanine at or near a cleavage site can sterically hinder the enzyme's ability to bind and catalyze the hydrolysis of the peptide bond. uj.edu.pl

Fluorination itself can also contribute to proteolytic stability. The strong electron-withdrawing nature of the fluorine atom can affect the electronic properties of the adjacent peptide bond, making it a less favorable substrate for hydrolysis. iris-biotech.de Several studies have demonstrated that peptides containing fluorinated amino acids exhibit significantly longer half-lives in the presence of proteases like trypsin, chymotrypsin, and in human blood plasma. acs.orgfu-berlin.denih.gov However, the effect is not always predictable and depends on the specific protease, the location of the fluorinated residue relative to the cleavage site, and the degree of fluorination. fu-berlin.de In some cases, fluorination can also alter the reactivity of an enzyme if the modified residue is located within the active site, potentially leading to enzyme inhibition. nih.govfao.org

Table 3: Research Findings on Enzymatic Stability of Fluorinated Peptides

Study Focus Peptide/Protein System Key Finding Reference
General Protease Resistance Model peptide library Impact of fluorination is position-dependent and not generalizable; can increase or decrease stability depending on the protease and location. fu-berlin.de
Antimicrobial Peptides Buforin and Magainin analogues Incorporation of hexafluoroleucine enhanced both antimicrobial activity and resistance to trypsin degradation. acs.orgnih.govacs.org
D-Amino Acid Effect General peptidomimetics Inverting an L-amino acid to a D-amino acid (e.g., D-Phe) resulted in analogs with enhanced potency and enzymatic stability. uj.edu.pl

| Enzyme Inhibition | Cathepsin L inhibitors | Cbz-protected dipeptides containing modified phenylalanine derivatives act as potent and selective inactivators of proteases. | fao.org |

Development of Biochemical Probes and Mechanistic Tools

The distinct properties of this compound lend themselves to the creation of sophisticated probes for dissecting complex biological processes.

Probing Protein-Protein and Ligand-Receptor Interactions

The introduction of fluorinated amino acids like 3-fluoro-D-phenylalanine into peptides can be a subtle yet powerful method to probe and modulate protein-protein and ligand-receptor interactions. nih.govbeilstein-journals.org The fluorine atom can alter the electronic and hydrophobic properties of the phenylalanine side chain, potentially influencing binding affinities and specificities. nih.govacs.org

For instance, the replacement of a native phenylalanine with 3-fluoro-D-phenylalanine can introduce new, favorable interactions or disrupt existing ones, providing insight into the critical contacts at the binding interface. nih.gov The D-amino acid configuration can also confer resistance to proteolytic degradation, which is advantageous for studying interactions in complex biological milieu.

Table 1: Research Findings on Probing Molecular Interactions

Research AreaKey FindingImplication
Protein-Protein InteractionsFluorinated aromatic amino acids can alter the strength and specificity of binding between proteins. nih.govbeilstein-journals.orgProvides a tool to map and understand the key residues involved in complex formation.
Ligand-Receptor BindingThe unique electronic properties of the fluorinated ring can influence the binding affinity of a peptide ligand to its receptor. nih.govbeilstein-journals.orgEnables the fine-tuning of ligand-receptor interactions for therapeutic or diagnostic purposes.
Conformational ProbingThe stereochemistry and altered electronic nature of this compound can be used to explore the conformational requirements for binding. mdpi.comOffers insights into the three-dimensional structure of binding pockets and the dynamics of molecular recognition. arxiv.org

Investigation of Enzyme Mechanisms and Inhibition

This compound serves as a valuable tool for investigating enzyme mechanisms and for the development of enzyme inhibitors. The fluorine substituent can influence the acidity of nearby protons and the stability of reaction intermediates, thereby providing mechanistic insights. mdpi.comresearchgate.net

Furthermore, peptides incorporating 3-fluoro-D-phenylalanine can act as potent and selective enzyme inhibitors. nih.govnih.gov The fluorine atom can enhance binding to the active site, and the D-amino acid configuration can increase the metabolic stability of the inhibitory peptide. nih.gov For example, fluorinated amino acids have been successfully incorporated into protease inhibitors. nih.gov

Table 2: Research Findings on Enzyme Mechanisms and Inhibition

ApplicationKey FindingSignificance
Mechanistic StudiesFluorine substitution can alter reaction kinetics and provide information on transition state stabilization. researchgate.netHelps to elucidate the detailed chemical steps of an enzymatic reaction.
Enzyme InhibitionPeptides containing 3-fluoro-D-phenylalanine can exhibit enhanced inhibitory potency and selectivity. nih.govnih.govnih.govOffers a strategy for the design of more effective therapeutic agents targeting specific enzymes.
StabilityThe Cbz protecting group and the D-amino acid configuration contribute to increased resistance to enzymatic degradation. masterorganicchemistry.comLeads to inhibitors with longer biological half-lives.

Fluorescent Tags for Biological Imaging Research

While this compound itself is not inherently fluorescent, the phenylalanine scaffold can be modified to create fluorescent probes. rsc.orggla.ac.uk The introduction of a fluorophore onto the phenylalanine ring, coupled with the stability conferred by the D-amino acid, can generate powerful tools for biological imaging. rsc.org These fluorescently labeled amino acids can be incorporated into peptides or proteins to track their localization, movement, and interactions within living cells. rsc.orgfrontiersin.org The development of fluorescent amino acids is a key area of research for creating probes to study biological processes with high spatial and temporal resolution. gla.ac.uk

Contributions to Protein Engineering and Design

The unique characteristics of this compound make it a valuable component in the field of protein engineering, enabling the design of proteins and peptides with novel properties and functions.

Rational Design of Modified Peptides and Proteins

The incorporation of this compound into peptides allows for the rational design of molecules with enhanced properties. The fluorine atom can increase the hydrophobicity and thermal stability of a peptide. acs.org The Cbz group is a well-established protecting group in peptide synthesis, facilitating the stepwise assembly of modified peptides. masterorganicchemistry.comnih.gov The use of a D-amino acid can significantly increase the resistance of the peptide to proteolysis, a crucial factor for the development of peptide-based therapeutics.

Table 3: Research Findings on Rational Peptide and Protein Design

Design GoalRole of this compoundOutcome
Enhanced StabilityThe fluorine atom and D-configuration contribute to increased thermal and proteolytic stability. nih.govPeptides with longer shelf-life and in vivo duration of action.
Modified BioactivityThe altered electronic and steric properties can fine-tune the biological activity of a peptide. nih.govCreation of peptides with improved potency or altered signaling properties.
Controlled SynthesisThe Cbz protecting group allows for controlled, stepwise peptide synthesis. nih.govnih.govEfficient and precise construction of modified peptide sequences.

Exploration of Novel Protein Functionalities

By strategically replacing natural amino acids with this compound, researchers can explore and engineer novel protein functionalities. rsc.orgnih.gov The introduction of this unnatural amino acid can alter protein folding, stability, and catalytic activity. This approach allows for the creation of proteins with tailored properties for various applications, from industrial enzymes to therapeutic proteins. The ability to introduce specific, subtle changes through fluorination opens up new avenues for understanding the relationship between protein structure and function. rsc.org

Computational and Theoretical Approaches in Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer powerful means to explore the dynamic behavior of Cbz-3-Fluoro-D-Phenylalanine, from its intrinsic conformational landscape to its interactions within larger molecular assemblies.

The introduction of a fluorine atom and the N-terminal Cbz protecting group significantly influences the conformational preferences of the D-phenylalanine scaffold. Molecular modeling is used to investigate the energetically favorable conformations by calculating the potential energy surface as a function of key dihedral angles.

Research on related N-Cbz-capped amino acids and fluorinated foldamers demonstrates that these modifications exert substantial conformational control. nih.gov For instance, the Cbz group, through its size and aromatic nature, can restrict the rotational freedom of the backbone. The fluorine atom at the meta-position of the phenyl ring further alters the conformational energy landscape through steric and electronic effects, such as dipole-dipole interactions. Computational studies on chiral foldamers have shown that N-terminal capping groups, like Cbz-phenylalanine, can induce a specific helical screw-sense preference in peptide sequences. nih.gov Simulations can quantify these preferences, revealing how this compound might act as a "controller" to enforce a particular secondary structure in a peptide chain. nih.gov

Table 1: Calculated Conformational Influence of N-Terminal Groups on Helical Preference
N-Terminal Controller GroupObserved Helical PreferenceRationale for InfluenceReference
Cbz(L-Phe)M HelicityChiral side chain and Cbz group sterically favor a specific helical twist. nih.gov
Cbz(D-Phe)P HelicityAs the enantiomer of the L-Phe controller, it induces the opposite helical sense. nih.gov
Cbz(Gly)No PreferenceThe achiral glycine (B1666218) residue does not induce a screw-sense preference. nih.gov

MD simulations are crucial for understanding how this compound participates in molecular recognition and self-assembly. These processes are governed by a complex interplay of non-covalent interactions, including hydrogen bonding, π–π stacking, and fluorous interactions. rsc.orgresearchgate.netpsu.edu

Simulations of related fluorinated amino acid derivatives have shown that the N-terminal protecting group is a primary determinant for self-assembly. psu.edu For example, while Fmoc-protected fluorophenylalanines readily self-assemble into fibrillar hydrogels, the corresponding Cbz-protected versions, including Cbz-pentafluorophenylalanine, fail to do so. researchgate.netpsu.edu Computational models suggest this is because the smaller Cbz group does not facilitate the critical π–π interactions between aromatic moieties that drive fibril formation, unlike the larger fluorenyl group of Fmoc. psu.edu Simulations can model the oligomerization of these molecules, predicting whether they will form stable, ordered aggregates or remain as disordered precipitates, which aligns with experimental observations. researchgate.net These studies highlight that fluorous and π–π interactions are the primary drivers for molecular recognition in these systems. researchgate.netpsu.edu

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of this compound, which are fundamental to its reactivity, interactions, and spectroscopic signatures. rsc.org

The introduction of a highly electronegative fluorine atom onto the phenyl ring dramatically alters the electronic structure of the molecule. rsc.orgnih.gov DFT calculations are used to map the electron density distribution, calculate partial atomic charges, and determine the molecular electrostatic potential.

Fluorine's strong inductive effect withdraws electron density from the aromatic ring, creating a localized negative potential on the fluorine atom and a more positive potential on the ring's carbon skeleton. rsc.orgnih.gov This electronic perturbation influences several key properties:

Cation-π Interactions : The electron-deficient nature of the fluorinated ring weakens its ability to engage in cation-π interactions with positively charged groups, a phenomenon that can be precisely quantified by DFT. rsc.orgnih.gov

Hydrogen Bonding : The polarized C-F bond allows the fluorine atom to act as a weak hydrogen bond acceptor. DFT calculations have been instrumental in characterizing these unconventional NH+⋯F hydrogen bonds, predicting their geometry and strength. rsc.orgrsc.org

Aromaticity : The substitution pattern can modulate the aromaticity of the phenyl ring, which in turn affects its interaction capabilities. rsc.org

Table 2: Theoretical Impact of Phenyl Ring Fluorination on Electronic Properties
PropertyNon-Fluorinated PhenylalanineFluorinated PhenylalanineComputational InsightReference
Ring Electron DensityHigh (Electron-Rich)Reduced (Electron-Poor)Fluorine's inductive effect withdraws electron density. nih.gov
Cation-π Binding EnergyStrongerWeakerProgressive fluorination leads to a linear decrease in binding energy. nih.govbiorxiv.org
Hydrogen Bond AcceptorAromatic π-systemAromatic π-system and FluorineDFT confirms the existence of short NH+⋯F hydrogen bonds. rsc.orgrsc.org

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data. For this compound, DFT can be used to compute vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies (UV-Vis).

A powerful application is the synergy between cryogenic infrared spectroscopy and DFT. rsc.orgrsc.org Experimental IR spectra of complex molecules often contain overlapping bands from multiple conformers present in the sample. DFT calculations can predict the vibrational spectra for each low-energy conformer. By comparing the computed spectra with the high-resolution experimental data, an unambiguous assignment of the molecule's structure and conformation can be achieved. rsc.orgrsc.org Similarly, DFT is used to calculate the ¹⁹F NMR chemical shift, which is exquisitely sensitive to the local electronic and conformational environment, making it a valuable probe. researchgate.net

Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Fluorinated Phenylalanine Cations
Vibrational ModeExperimental IR Frequency (Cryogenic)DFT-Calculated Frequency (for assigned conformer)SignificanceReference
NH Stretch (H-bonded)~3200 - 3400Matches specific low-energy conformerConfirms presence and geometry of intramolecular NH+⋯F or NH+⋯π bonds. rsc.orgrsc.org
C=O Stretch~1750 - 1780Matches specific low-energy conformerSensitive to the H-bonding environment of the carboxylic acid group. rsc.org

In Silico Design Principles for Chemical Biology and Medicinal Chemistry

The insights gained from computational studies on this compound and related compounds establish key in silico design principles for its application in chemical biology and medicinal chemistry. By understanding how the Cbz group and 3-fluoro substitution govern molecular properties, researchers can rationally design peptides and probes with tailored functions.

Key design principles include:

Conformational Constraint : The defined conformational preferences of this compound can be exploited to design peptidomimetics with stable, predictable secondary structures, which is crucial for mimicking or inhibiting protein-protein interactions. nih.gov

Modulation of Interactions : The electronically perturbed fluorinated ring can be used to fine-tune binding interactions. It can be incorporated to weaken unwanted cation-π interactions or to introduce novel hydrogen bonding capabilities via the fluorine atom. nih.govrsc.org

Control of Self-Assembly : Based on the finding that Cbz-fluorophenylalanines tend not to self-assemble like their Fmoc counterparts, this building block can be strategically used to design soluble peptides and prevent the formation of amyloid-like fibrils. researchgate.netpsu.edumdpi.com

Development of ¹⁹F NMR Probes : The sensitivity of the ¹⁹F NMR signal to the local environment makes this compound a potential building block for creating probes to study protein folding, dynamics, and ligand binding, as the fluorine signal would report on changes in its surroundings. nih.govresearchgate.net

Virtual Library Design and Enumeration

Virtual library design is a computational strategy used to explore a vast chemical space by generating large databases of theoretical molecules. This process allows researchers to assess the potential of a wide range of compounds for specific applications, such as drug discovery, without synthesizing each one.

In a project focused on distributed drug discovery, a virtual library of acylated unnatural amino acid methyl esters was generated. acs.org This approach involves several key components: the rehearsal of viable reagents, the enumeration of a virtual catalog using these reagents, and subsequent computational analysis to select a targeted library for synthesis. acs.org The virtual catalog was made freely available for computational analysis against neglected diseases. acs.org One such library included derivatives based on 3-fluoro-phenylalanine, demonstrating the application of this methodology to fluorinated amino acids. acs.org The goal was to create new, high-quality molecules with potential biological activity, inspired by compounds known to induce apoptosis in melanoma cell lines. acs.org

The construction of these virtual libraries relies on combining a set of core structures (scaffolds) with a diverse collection of building blocks (reagents). The table below illustrates the components used in a virtual library enumeration that could include fluorinated phenylalanine derivatives.

Table 1. Components for Virtual Library Enumeration
Component TypeDescriptionExample from Research
Core ScaffoldThe central molecular structure, often an amino acid derivative.Methyl Phenylalaninate (R-isomer) acs.org
Diversity ReagentChemicals used to acylate the amino acid's nitrogen.Triphenylacetyl group acs.org
Fluorinated AnalogThe specific fluorinated derivative included in the library.Methyl 3-Fluoro-phenylalaninate acs.org
Resulting Virtual CompoundA theoretical molecule generated by the enumeration.Methyl 3-Fluoro-N-(triphenylacetyl)phenylalaninate acs.org

Structure-Based Design of Inhibitors and Modulators

Structure-based design is a computational technique that relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. nih.govscielo.br This approach is particularly valuable for developing inhibitors and modulators. Computational methods like molecular docking and molecular dynamics (MD) simulations are central to this process. scielo.bracs.org

The introduction of fluorine into a ligand can have complex and often unpredictable effects on its binding properties. acs.org Computational methods are essential for predicting and rationalizing these effects, which include modulating hydrogen bonds, disrupting water networks, and altering conformational preferences. nih.govacs.org For instance, the fluorine atom in this compound can influence its interactions within a protein's binding pocket. It can form hydrogen-bond-like interactions with water molecules or specific protein residues, potentially stabilizing the ligand-protein complex. acs.org

Recent research highlights the use of computational modeling to understand and harness the properties of Cbz-protected fluorinated phenylalanines. In one study, three phenylalanine derivatives, including a monofluorinated version (Cbz-Phe(4F)), were designed and their self-assembly and piezoelectric properties were investigated using MD simulations. researchgate.net These simulations revealed how fluorination affects intermolecular interactions, such as hydrogen bonding, which dictates the assembly into ordered, functional structures. researchgate.net

In the context of inhibitor design, fluorinated phenylalanines are often incorporated into peptidomimetic structures to target enzymes like proteases. nih.gov For example, in the development of inhibitors for the EV71 3C protease, a key viral enzyme, researchers designed peptidomimetics where a fluoro-phenylalanine was placed at the P2 position to interact with the enzyme's S2 subsite. nih.gov Computational docking is frequently used in such cases to predict the binding mode of the designed inhibitors and guide the optimization of their structure for improved potency and selectivity. scielo.bracs.org

The table below summarizes key computational techniques used in the structure-based design of inhibitors involving fluorinated amino acids.

Table 2. Computational Techniques in Structure-Based Inhibitor Design
TechniqueApplicationRelevance to this compound
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand to a target protein. scielo.brCan be used to model how this compound or inhibitors containing this moiety fit into an enzyme's active site. scielo.bracs.org
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules over time to study the stability and conformational changes of the protein-ligand complex. acs.orgHelps understand the dynamic interactions of the fluorine atom and the Cbz group with the target and surrounding solvent. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Correlates the chemical features of molecules with their biological activity to predict the potency of new analogs. scielo.brCan build models to predict how different substitutions on the phenyl ring of Cbz-phenylalanine affect inhibitory activity. scielo.br
Grid Inhomogeneous Solvation Theory (GIST)Analyzes the thermodynamics of water molecules in a binding site to understand entropic and enthalpic contributions to binding. acs.orgCan quantify the effect of the fluorine atom on the water network within the binding pocket, influencing binding affinity. nih.govacs.org

Q & A

Q. What are the common synthetic routes for Cbz-3-Fluoro-D-Phenylalanine, and what key steps ensure enantiomeric purity?

The synthesis typically involves multi-step processes, including fluorination of the aromatic ring and protection of the amino group. A critical step is the use of transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura cross-coupling) to introduce fluorine substituents while preserving stereochemical integrity . Enantiomeric purity is maintained through asymmetric hydrogenation or chiral resolution techniques, often verified via chiral HPLC .

Q. How can the three-dimensional conformation of this compound be analyzed to understand its molecular interactions?

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary methods. X-ray analysis provides precise spatial coordinates of fluorine atoms and the Cbz group, while 2D-NMR (e.g., NOESY) reveals intramolecular interactions, such as hydrogen bonding between the fluorine atom and adjacent functional groups .

Q. What role does the Cbz protecting group play in the stability and reactivity of fluorinated phenylalanine derivatives?

The benzyloxycarbonyl (Cbz) group shields the amino group during peptide synthesis, preventing unwanted side reactions. It is stable under basic and neutral conditions but can be selectively removed via hydrogenolysis or mild acidic hydrolysis, enabling downstream functionalization .

Advanced Research Questions

Q. What experimental challenges arise when incorporating this compound into peptide chains, and how can they be mitigated?

Fluorine’s electron-withdrawing effects can reduce coupling efficiency during solid-phase peptide synthesis. Optimizing activation reagents (e.g., HATU or PyBOP) and extending reaction times improve yields. Additionally, steric hindrance from the Cbz group may require orthogonal protection strategies for other amino acids .

Q. How do fluorination position (meta vs. para) and stereochemistry (D vs. L) impact the biological activity of peptides containing this compound?

Meta-fluorination (3-F) enhances dipole interactions with hydrophobic enzyme pockets, as shown in kinase inhibition assays, while the D-configuration can confer resistance to proteolytic degradation. Comparative studies using isothermal titration calorimetry (ITC) reveal distinct binding affinities between stereoisomers .

Q. Are there contradictory findings regarding the stability of Cbz-protected fluorophenylalanine derivatives under varying pH conditions, and how can these be resolved?

Some studies report Cbz group hydrolysis at pH < 2, while others note stability. These discrepancies arise from solvent effects (e.g., aqueous vs. organic media). Stability can be systematically assessed via accelerated degradation studies using UPLC-MS to track byproduct formation .

Q. What methodologies are recommended for analyzing the pharmacokinetic profile of this compound-derived peptides?

Radiolabeling (e.g., ¹⁸F or ³H isotopes) combined with positron emission tomography (PET) tracks in vivo distribution. Metabolic stability is evaluated using liver microsome assays, while plasma protein binding is quantified via ultrafiltration-LC/MS .

Methodological Considerations

  • Purity Validation : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) to confirm >95% purity .
  • Stereochemical Analysis : Employ circular dichroism (CD) spectroscopy or Marfey’s reagent for chiral derivatization .
  • Fluorine Reactivity Screening : Utilize ¹⁹F NMR to monitor fluorine participation in hydrogen bonding or halogen bonding during molecular docking studies .

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